molecular formula C9H6ClF2N3 B2403629 3-chloro-5-(3,5-difluorobenzyl)-1H-1,2,4-triazole CAS No. 1219577-81-7

3-chloro-5-(3,5-difluorobenzyl)-1H-1,2,4-triazole

Cat. No.: B2403629
CAS No.: 1219577-81-7
M. Wt: 229.61
InChI Key: DRIXAADMOUTEBK-UHFFFAOYSA-N
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Description

3-chloro-5-(3,5-difluorobenzyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chloro group and a difluorobenzyl group attached to the triazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-(3,5-difluorobenzyl)-1H-1,2,4-triazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a suitable nitrile compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 80-100°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-(3,5-difluorobenzyl)-1H-1,2,4-triazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

    Reduction Reactions: Reduction of the triazole ring can lead to the formation of dihydrotriazoles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-triazole derivative, while oxidation can produce a triazole oxide.

Scientific Research Applications

3-chloro-5-(3,5-difluorobenzyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-chloro-5-(3,5-difluorobenzyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The presence of the chloro and difluorobenzyl groups can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-5-(3,5-difluorobenzyl)-1H-1,2,4-triazole: Characterized by the presence of chloro and difluorobenzyl groups.

    3-chloro-5-(3,5-difluorophenyl)-1H-1,2,4-triazole: Similar structure but with a difluorophenyl group instead of a difluorobenzyl group.

    3-chloro-5-(3,5-dimethylbenzyl)-1H-1,2,4-triazole: Contains dimethyl groups instead of difluoro groups.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and difluorobenzyl groups can enhance its stability and binding properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-chloro-5-[(3,5-difluorophenyl)methyl]-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF2N3/c10-9-13-8(14-15-9)3-5-1-6(11)4-7(12)2-5/h1-2,4H,3H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRIXAADMOUTEBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)CC2=NC(=NN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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